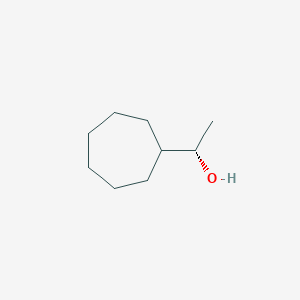

(1S)-1-cycloheptylethan-1-ol

概要

説明

(1S)-1-cycloheptylethan-1-ol is an organic compound characterized by a cycloheptyl group attached to an ethan-1-ol moiety. This compound is notable for its chiral center, which imparts specific stereochemical properties. It is used in various chemical and industrial applications due to its unique structural features.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-cycloheptylethan-1-ol typically involves the reduction of the corresponding ketone, (1S)-1-cycloheptylethanone. This reduction can be achieved using various reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions. The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) or diethyl ether at low temperatures to ensure high stereoselectivity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve catalytic hydrogenation processes. These processes use metal catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) to facilitate the reduction of the ketone precursor. The reaction conditions are optimized to maximize yield and purity, often involving high-pressure hydrogen gas and elevated temperatures.

化学反応の分析

Types of Reactions

(1S)-1-cycloheptylethan-1-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding ketone, (1S)-1-cycloheptylethanone, using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

Reduction: Further reduction can convert it into the corresponding alkane, cycloheptylethane, using strong reducing agents.

Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

Oxidation: Chromium trioxide (CrO3) in acetic acid or PCC in dichloromethane (DCM).

Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in THF.

Substitution: Thionyl chloride (SOCl2) in pyridine or phosphorus tribromide (PBr3) in DCM.

Major Products

Oxidation: (1S)-1-cycloheptylethanone

Reduction: Cycloheptylethane

Substitution: Various alkyl halides depending on the substituting reagent used.

科学的研究の応用

(1S)-1-cycloheptylethan-1-ol has several applications in scientific research:

Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

Biology: The compound serves as a model substrate in enzymatic studies to understand stereospecific reactions.

Medicine: It is investigated for its potential use in the synthesis of pharmaceuticals, particularly those requiring chiral intermediates.

Industry: The compound is used in the production of fragrances and flavors due to its unique odor profile.

作用機序

The mechanism of action of (1S)-1-cycloheptylethan-1-ol in chemical reactions involves its interaction with various reagents and catalysts. The hydroxyl group can participate in hydrogen bonding and nucleophilic substitution reactions. The cycloheptyl group provides steric hindrance, influencing the compound’s reactivity and selectivity in different reactions.

類似化合物との比較

Similar Compounds

Cyclohexylethanol: Similar in structure but with a six-membered ring instead of a seven-membered ring.

Cyclooctylethanol: Contains an eight-membered ring, leading to different steric and electronic properties.

Cyclopentylethanol: Features a five-membered ring, resulting in distinct reactivity patterns.

Uniqueness

(1S)-1-cycloheptylethan-1-ol is unique due to its seven-membered ring, which provides a balance between ring strain and flexibility. This structural feature makes it a valuable intermediate in the synthesis of various chiral compounds and enhances its utility in industrial applications.

生物活性

(1S)-1-cycloheptylethan-1-ol is a cyclic alcohol that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by a cycloheptane ring with an alcohol functional group. Its molecular formula is , and it has a molecular weight of approximately 140.23 g/mol. The presence of the cycloheptane structure may influence its biological interactions, particularly in terms of receptor binding and metabolic pathways.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various pathogenic bacteria and fungi. For instance, a study reported the minimum inhibitory concentration (MIC) values against common pathogens, suggesting its potential as a therapeutic agent in treating infections.

| Pathogen | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 4 |

| Escherichia coli | 8 |

| Candida albicans | 16 |

The compound's effectiveness against these pathogens highlights its potential in developing new antimicrobial agents, especially in the face of rising antibiotic resistance.

Anticancer Properties

In addition to antimicrobial activity, this compound has shown promise in cancer research. Preliminary studies suggest it may induce apoptosis in cancer cell lines, potentially through the modulation of apoptotic pathways. A case study involving prostate cancer cells demonstrated that treatment with this compound led to a significant reduction in cell viability.

The biological activity of this compound can be attributed to several mechanisms:

- Cell Membrane Disruption : The hydrophobic nature of the cycloheptane structure may allow it to integrate into bacterial membranes, leading to increased permeability and cell lysis.

- Inhibition of Enzymatic Activity : The alcohol functional group may interact with key enzymes involved in metabolic pathways, disrupting cellular functions.

Study on Antimicrobial Efficacy

A recent study investigated the antimicrobial efficacy of this compound against various strains of bacteria and fungi. This study utilized both disk diffusion and broth microdilution methods to assess the compound's effectiveness.

Results :

- The compound exhibited a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.

- It was particularly effective against multi-drug resistant strains, suggesting its potential role in combating antibiotic resistance.

Anticancer Activity Investigation

Another study focused on the anticancer effects of this compound on human prostate cancer cells. The findings indicated that the compound significantly reduced cell proliferation and induced apoptosis through caspase activation.

Key Findings :

- Caspase Activation : Increased levels of activated caspases were observed, indicating that this compound triggers programmed cell death.

- Cell Cycle Arrest : Flow cytometry analysis revealed that treated cells exhibited G0/G1 phase arrest, preventing further progression through the cell cycle.

特性

IUPAC Name |

(1S)-1-cycloheptylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O/c1-8(10)9-6-4-2-3-5-7-9/h8-10H,2-7H2,1H3/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VACFFEJPHIAXMP-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCCCCC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1CCCCCC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。